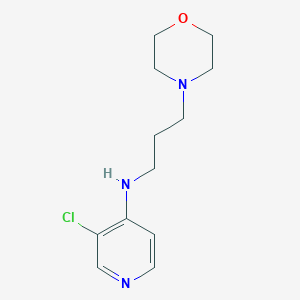

![molecular formula C8H7ClF3NO2S B2390784 [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2228658-42-0](/img/structure/B2390784.png)

[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide: is an organic compound with the molecular formula C8H7ClF3NO2S It is characterized by the presence of a chloro group, a trifluoromethyl group, and a methanesulfonamide group attached to a phenyl ring

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of inhibitors targeting kras g12d , one of the most commonly mutated oncogenes found in a variety of cancers .

Mode of Action

For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Given its potential role as an inhibitor of the kras g12d oncogene , it may be involved in pathways related to cell proliferation and apoptosis.

Pharmacokinetics

The compound is a powder at room temperature , which suggests it could be formulated for oral administration

Result of Action

Given its potential role as an inhibitor of the kras g12d oncogene , it may inhibit cell proliferation and induce apoptosis in cancer cells harboring this mutation.

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions often involves hydrogen bonding and other non-covalent interactions .

Cellular Effects

It is known that similar compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been shown to have threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 3-chloro-4-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloro group in [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products:

- Substituted phenylmethanesulfonamides

- Oxidized or reduced derivatives

- Biaryl compounds from coupling reactions

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

- Explored as a potential lead compound in drug discovery and development for various therapeutic applications.

Industry:

- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol: Shares the trifluoromethyl and chloro substituents but differs in the presence of a piperidinol group.

3-Chloro-4-(trifluoromethyl)phenylboronic acid: Contains similar substituents but with a boronic acid group instead of methanesulfonamide.

Uniqueness:

- The presence of the methanesulfonamide group in [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide imparts unique chemical properties, making it distinct from other similar compounds.

- Its specific combination of functional groups allows for diverse chemical reactivity and potential applications in various fields.

Properties

IUPAC Name |

[3-chloro-4-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO2S/c9-7-3-5(4-16(13,14)15)1-2-6(7)8(10,11)12/h1-3H,4H2,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUHFKGGHZNTCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CS(=O)(=O)N)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-acetylphenyl)amino)-3-(1H-benzo[d][1,2,3]triazol-1-yl)naphthalene-1,4-dione](/img/structure/B2390701.png)

![3-(3-(phenylsulfonyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2390705.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2390706.png)

![N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2390709.png)

![tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate](/img/structure/B2390712.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2390715.png)

![1-methyl-1H-benzo[d]imidazol-5-yl acetate](/img/structure/B2390718.png)

![methyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/new.no-structure.jpg)

![(E)-N-{1-[4-(2-{4-[(1E)-1-(hydroxyimino)-2-methylpropyl]phenoxy}ethoxy)phenyl]-2-methylpropylidene}hydroxylamine](/img/structure/B2390721.png)

![3-[1-(6-fluoro-5-methylpyridin-3-yl)-N-methylformamido]-2-methylpropanoic acid](/img/structure/B2390722.png)